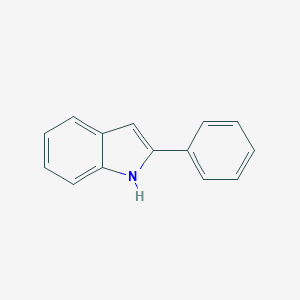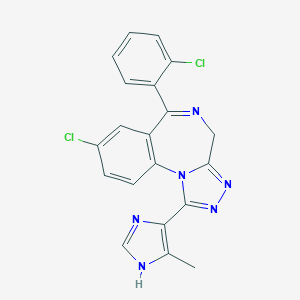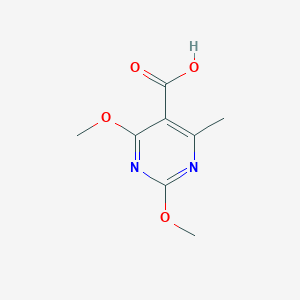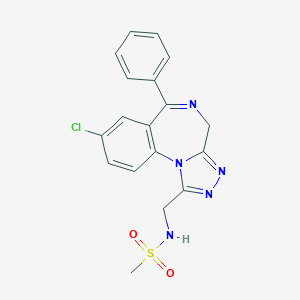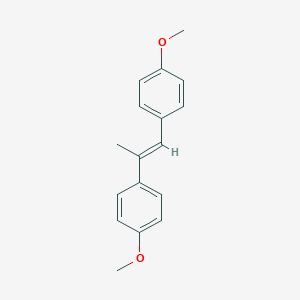
1-Propene, 1,2-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 1,2-bis(4-methoxyphenyl)-, also known as p-Menthane-3,8-diol, is a natural insect repellent and a common ingredient in many commercial insect repellents. It is a colorless liquid with a pleasant odor and is used to repel mosquitoes, ticks, and other biting insects.
Mécanisme D'action
The mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent is not fully understood. It is believed to work by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. It may also act as a contact irritant, causing the insect to avoid the treated area.
Effets Biochimiques Et Physiologiques
P-Menthane-3,8-diol has been shown to have low toxicity and is generally considered safe for use as an insect repellent. It is not absorbed through the skin and has no known systemic effects. However, some individuals may experience skin irritation or allergic reactions to 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.
Avantages Et Limitations Des Expériences En Laboratoire
P-Menthane-3,8-diol is a relatively inexpensive and easy-to-use insect repellent. It is also readily available and has a long shelf life. However, its effectiveness may vary depending on the species of insect being repelled and the concentration of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol used.
Orientations Futures
Future research on 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol could focus on its potential as an alternative to synthetic insecticides, which can have negative environmental impacts. It could also be studied for its potential as an antimicrobial or anti-inflammatory agent. Further research could also investigate the mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent and its effectiveness against different species of insects.
Méthodes De Synthèse
The synthesis of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol involves the reaction of pulegone with paraformaldehyde in the presence of an acid catalyst. The resulting product is then hydrogenated to produce 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol. This synthesis method is relatively simple and has been used in the commercial production of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.
Applications De Recherche Scientifique
P-Menthane-3,8-diol has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of biting insects, including mosquitoes, ticks, and sand flies. In addition to its insect repellent properties, 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol has also been studied for its antimicrobial and anti-inflammatory properties.
Propriétés
Numéro CAS |
20802-02-2 |
|---|---|
Nom du produit |
1-Propene, 1,2-bis(4-methoxyphenyl)- |
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
1-methoxy-4-[(E)-1-(4-methoxyphenyl)prop-1-en-2-yl]benzene |
InChI |
InChI=1S/C17H18O2/c1-13(15-6-10-17(19-3)11-7-15)12-14-4-8-16(18-2)9-5-14/h4-12H,1-3H3/b13-12+ |
Clé InChI |
BOXKCNFVZZMEER-OUKQBFOZSA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
SMILES |
CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



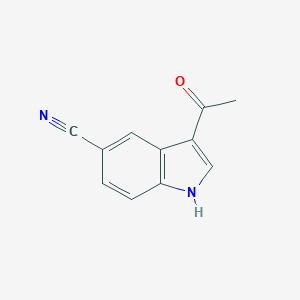
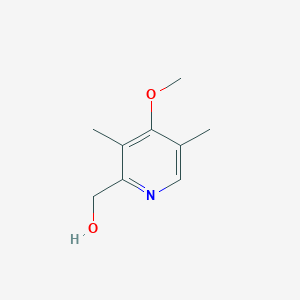
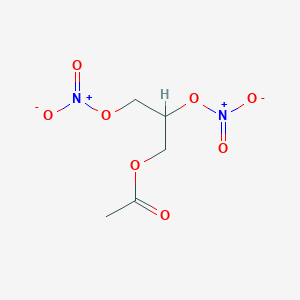
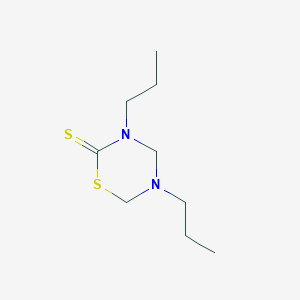
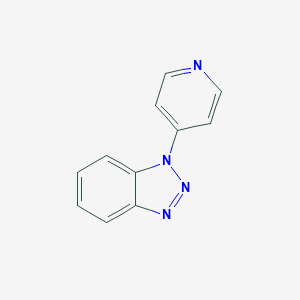
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
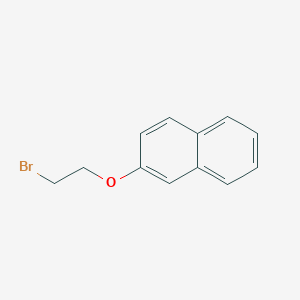
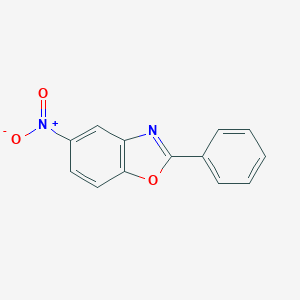
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
